molecular formula C17H19N3O3S B345281 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 398996-78-6

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B345281
CAS No.: 398996-78-6
M. Wt: 345.4g/mol
InChI Key: SZDTXGAJOLCOQB-UHFFFAOYSA-N
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Description

The compound “1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecule also contains a sulfonyl group attached to a benzene ring, which is substituted with isopropyl, methoxy, and methyl groups .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. While specific synthesis methods for this compound were not found, general methods for synthesizing similar structures involve reactions such as electrophilic aromatic substitution , and the use of pinacol boronic esters as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a 1,2,3-triazole ring, a sulfonyl group, and a benzene ring substituted with isopropyl, methoxy, and methyl groups . The exact molecular formula and weight can vary depending on the specific substitutions and arrangements of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could potentially occur . Additionally, the compound could undergo reactions involving the triazole ring or the sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be determined by the specific functional groups present in the molecule and their arrangement .

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)13-10-17(16(23-4)9-12(13)3)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDTXGAJOLCOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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